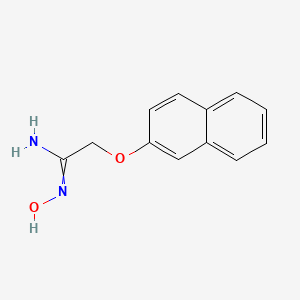

N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide: is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of naphthalene and contains functional groups such as hydroxyl and imidamide

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with naphthalen-2-ol and ethanimidamide.

Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of naphthalen-2-ol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with hydroxylamine to produce the final product.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods:

Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and yield.

Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the hydroxyl or imidamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of naphthalene-2-carboxylic acid derivatives.

Reduction Products: Reduction can produce naphthalen-2-ylhydroxylamine derivatives.

Substitution Products: Substitution reactions can yield a variety of alkylated or aminated derivatives.

科学研究应用

Chemistry: N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide is used in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals and materials. Biology: The compound is used in biological studies to investigate its potential as an antimicrobial agent, particularly against Helicobacter pylori. Medicine: Research is ongoing to explore its use in the treatment of various diseases, including infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imidamide groups play a crucial role in these interactions, leading to the modulation of biological pathways and cellular processes.

相似化合物的比较

N-hydroxy-2-(naphthalen-2-yloxy)acetamide: This compound is structurally similar but lacks the ethanimidamide group.

2-(Naphthalen-2-yloxy)acetic acid: This compound is a precursor in the synthesis of N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide.

N-hydroxy-2-(naphthalen-2-yloxy)ethanamide: This compound has a similar structure but with a different functional group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.

生物活性

N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its hydroxyl and imidamide functional groups are crucial for these interactions, leading to modulation of biological processes. Notably, the compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can result in either inhibition or activation of these enzymes, depending on the specific context and concentration of the compound.

Cellular Effects

The compound exhibits profound effects on various cell types. It has been reported to influence cell signaling pathways associated with oxidative stress and inflammation. For instance, this compound can upregulate antioxidant gene expression, enhancing cellular defenses against oxidative damage. Additionally, it has demonstrated potential in reducing inflammatory responses through modulation of cytokine production.

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

- Enzyme Interaction : The compound binds to specific sites on enzymes, which can lead to inhibition or activation based on the enzyme's nature and the compound's concentration.

- Gene Expression Modulation : It influences transcription factors and regulatory proteins, altering the transcriptional activity of genes involved in inflammation and oxidative stress responses.

Table 1: Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites on enzymes like cytochrome P450 |

| Gene Regulation | Modulates transcription factors affecting cytokine and antioxidant gene expression |

| Cellular Signaling | Alters pathways related to oxidative stress and inflammation |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. At low doses, it enhances antioxidant defenses and reduces inflammation; however, at higher doses, it may induce toxicity characterized by cellular damage and disruption of metabolic processes. This highlights the necessity for careful dosage management in both experimental settings and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study focused on its efficacy against Helicobacter pylori, demonstrating significant antimicrobial properties that could be beneficial in treating infections caused by this bacterium.

- Anti-inflammatory Effects : In vitro assays showed that the compound effectively suppressed pro-inflammatory cytokine production in immune cells, suggesting its potential as an anti-inflammatory agent.

- Metabolic Pathways : Investigations into metabolic interactions revealed that this compound influences metabolic flux through its interactions with cytochrome P450 enzymes, leading to the formation of various metabolites that may retain biological activity.

属性

IUPAC Name |

N'-hydroxy-2-naphthalen-2-yloxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSSGLYFMZVCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-66-9 |

Source

|

| Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。